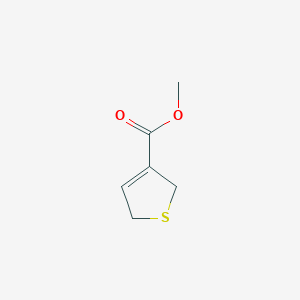

Methyl 2,5-dihydrothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dihydrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHSPSSFHQGPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466434 | |

| Record name | Methyl 2,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67488-46-4 | |

| Record name | Methyl 2,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate"

An In-depth Technical Guide to the Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers, and as a valuable flavoring agent.[1] Its synthesis is a topic of significant interest for researchers in organic and medicinal chemistry. This guide provides a comprehensive overview of a robust and efficient synthetic methodology, focusing on the underlying chemical principles, detailed experimental protocols, and characterization of the final product. The primary route discussed involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds, a method noted for its excellent yields and broad applicability.[2]

Introduction: Significance and Synthetic Strategy

The thiophene scaffold is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[3] The dihydro- variant, specifically this compound, retains significant synthetic utility while offering a different electronic and structural profile. It is a key building block for more complex molecules in drug discovery and materials science.[1][4]

While various methods exist for the synthesis of substituted thiophenes, the construction of the 2,5-dihydrothiophene ring with a carboxylate group at the 3-position is efficiently achieved through a Michael addition followed by an intramolecular Wittig-type reaction. This approach, utilizing a vinylphosphonate and an α-mercaptocarbonyl compound, provides a direct and high-yielding pathway to the target molecule.[2]

Core Synthesis: Vinylphosphonate Annulation

The most effective and well-documented method for synthesizing 3-carboxylated 2,5-dihydrothiophenes is the reaction between a vinylphosphonate and an α-mercaptocarbonyl compound.[2] This strategy offers high yields and a straightforward procedure.

Reaction Principle and Mechanism

The reaction proceeds via a two-step sequence initiated by a base catalyst. The base (e.g., triethylamine) deprotonates the thiol of the α-mercaptoaldehyde, forming a thiolate. This nucleophilic thiolate then attacks the β-carbon of the electron-deficient vinylphosphonate in a classic Michael addition. The resulting enolate intermediate subsequently undergoes an intramolecular Wittig-type reaction, where the carbanion attacks the aldehyde carbonyl, leading to ring closure and elimination of a phosphate byproduct to form the stable 2,5-dihydrothiophene ring.

Caption: Logical flow of the vinylphosphonate annulation method.

Causality in Reagent Selection

-

Vinylphosphonate: The phosphonate group serves a dual purpose. Firstly, its electron-withdrawing nature activates the vinyl group, making it an excellent Michael acceptor. Secondly, it facilitates the final ring-closing step through the stable phosphate leaving group in the Wittig-type reaction.[2]

-

α-Mercaptoaldehyde: This reactant provides both the sulfur heteroatom and the carbonyl group necessary for the cyclization.

-

Base Catalyst: While strong bases like sodium hydride can be used, triethylamine is often sufficient and preferred.[2] It is a milder, non-nucleophilic base that minimizes side reactions and is easier to handle, making the protocol more robust and scalable.

Detailed Experimental Protocol

The following protocol is adapted from the well-established methodology for the synthesis of 3-carboxylated 2,5-dihydrothiophenes.[2]

Step 1: Reagent Preparation

-

The key vinylphosphonate reagent, diethyl 2-(carbomethoxy)vinylphosphonate, is prepared from diethyl carbomethoxymethyl phosphonate and paraformaldehyde.[2]

Step 2: Reaction Setup

-

To a solution of the α-mercaptoaldehyde (1.0 eq) in a suitable solvent (e.g., benzene or toluene) under an inert atmosphere, add the vinylphosphonate (1.0 eq).

-

Add a catalytic amount of triethylamine (e.g., 0.1 eq).

Step 3: Reaction Execution

-

Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Continue refluxing until the starting materials are consumed (typically several hours).

Step 4: Work-up and Purification

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue can be purified directly by distillation under vacuum or by preparative TLC or column chromatography on silica gel to yield the pure this compound.[2]

Caption: Experimental workflow for the synthesis of the target compound.

Purification and Characterization

Thorough purification and characterization are essential to validate the synthesis of this compound.

Purification Methods

-

Distillation: For thermally stable products, vacuum distillation is an effective method for purification on a larger scale.[2]

-

Chromatography: Preparative thin-layer chromatography (TLC) on silica gel is suitable for small-scale purification and for isolating the product from non-volatile impurities.[2] For larger quantities, column chromatography is the preferred method.

Spectroscopic Characterization

The identity and purity of the final compound are confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the two methylene groups of the dihydrothiophene ring (allylic and adjacent to sulfur, appearing as multiplets), and the vinylic proton (singlet or triplet, depending on substitution). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~165-170 ppm), the sp² carbons of the double bond, the two sp³ carbons of the methylene groups, and the methyl carbon of the ester. |

| Mass Spec. | The molecular ion peak (M+) should correspond to the calculated molecular weight of 144.03 g/mol for C₆H₈O₂S. |

| IR Spec. | Strong absorption band for the ester carbonyl (C=O) stretch (~1710-1730 cm⁻¹) and a band for the C=C stretch (~1640-1660 cm⁻¹). |

Conclusion

The synthesis of this compound is efficiently accomplished through the annulation of a vinylphosphonate with an α-mercaptoaldehyde. This method is characterized by its high yields, operational simplicity, and the use of readily available reagents.[2] The resulting compound is a valuable building block for further synthetic transformations, particularly in the fields of pharmaceutical and materials science research.[1] The detailed protocol and characterization data provided in this guide offer a self-validating system for researchers to reliably produce this important chemical intermediate.

References

- Vertex AI Search. (n.d.). This compound.

- McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties.

- ChemicalBook. (n.d.). Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemScene. (n.d.). This compound.

- Patel, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

Sources

An In-Depth Technical Guide to Methyl 2,5-dihydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2,5-dihydrothiophene-3-carboxylate, a heterocyclic compound identified by the CAS number 67488-46-4 , represents a versatile and highly valuable building block in modern organic synthesis. Its unique structural motif, featuring a partially saturated thiophene ring with a strategically placed carboxylate group, offers a gateway to a diverse array of more complex molecular architectures. This guide, intended for chemists in the pharmaceutical and materials science sectors, provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its applications as a key intermediate in the development of novel chemical entities.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

| Property | Value | Source(s) |

| CAS Number | 67488-46-4 | , |

| Molecular Formula | C₆H₈O₂S | |

| Molecular Weight | 144.19 g/mol | |

| Synonyms | 2,5-Dihydrothiophene-3-carboxylic Acid Methyl Ester | |

| Appearance | White to orange to green powder or lump |

Synthesis and Mechanistic Insights

The construction of the 2,5-dihydrothiophene ring system is a pivotal step in accessing this valuable intermediate. A robust and well-established method for the synthesis of 3-carboxylated 2,5-dihydrothiophenes was reported by McIntosh and Sieler in 1978.[1][2] This approach utilizes the reaction of vinylphosphonates with α-mercaptocarbonyl compounds, providing a reliable pathway to the desired heterocyclic core.

The McIntosh-Sieler Annulation: A Step-by-Step Protocol

This synthetic strategy hinges on a tandem Michael addition-intramolecular Wittig reaction. The causality behind this choice of reagents lies in the ability of the vinylphosphonate to act as a Michael acceptor and the subsequent phosphonate-stabilized carbanion to undergo a facile intramolecular cyclization.

Experimental Workflow:

Caption: McIntosh-Sieler Annulation Workflow.

Detailed Protocol:

-

Preparation of Reactants: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-mercaptoacetaldehyde and methyl 2-(diethoxyphosphoryl)acrylate in an appropriate anhydrous solvent such as toluene.

-

Initiation of Reaction: To the stirred solution, add a suitable base, for example, triethylamine, dropwise at room temperature. The base facilitates the deprotonation of the thiol, initiating the Michael addition.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

This self-validating protocol ensures the formation of the desired product through a well-understood and reliable reaction cascade. The intramolecular Wittig reaction is highly favorable, ensuring efficient cyclization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data, while not available in a single public source for the specific compound, can be predicted based on the analysis of similar structures.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons, the methylene protons of the dihydrothiophene ring, and the vinyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the sp² carbons of the double bond, the sp³ carbons of the dihydrothiophene ring, and the methyl carbon of the ester. |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for the C=O stretch of the ester, C=C stretch of the alkene, and C-H stretches of the aliphatic and vinyl protons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (144.19 m/z), along with characteristic fragmentation patterns. |

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The dihydrothiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.

A Gateway to Novel Thiophene Derivatives

This compound can be readily transformed into a variety of substituted thiophenes, which are key components of numerous pharmaceuticals.[3]

Synthetic Pathway Example:

Caption: General synthetic utility workflow.

Conclusion

This compound is a foundational building block for synthetic chemists. Its straightforward synthesis, coupled with the reactive handles present in its structure, makes it an attractive starting material for the construction of complex molecular targets. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications, particularly in the realm of drug discovery. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.

References

-

McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. [Link]

-

PubChem. Methyl thenoate. [Link]

-

Sci-Hub. Synthesis of 3-carboxylated 2,5-dihydrothiophenes. [Link]

Sources

Elucidating the Molecular Architecture of Methyl 2,5-dihydrothiophene-3-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides an in-depth, technically-focused walkthrough for the structure elucidation of Methyl 2,5-dihydrothiophene-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and materials science.[1] We will explore the synergistic application of modern spectroscopic techniques, moving beyond a simple recitation of methods to a deeper analysis of the causality behind experimental choices and data interpretation.

Foundational Strategy: Synthesis and Spectroscopic Synergy

The journey to structural confirmation begins with a plausible synthetic route. A common and effective method for the synthesis of 3-carboxylated 2,5-dihydrothiophenes involves the reaction of α-mercaptocarbonyl compounds with vinylphosphonates. Understanding the starting materials and reaction mechanism provides crucial initial hypotheses about the final structure, which are then rigorously tested and confirmed by a suite of analytical techniques.

Mass Spectrometry: Determining the Molecular Blueprint

Principle: Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and fragmentation patterns that offer clues to its structure.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and induces fragmentation.

-

The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation:

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight.

| Ion | m/z (Expected) | Interpretation |

| [C₆H₈O₂S]⁺• | 144 | Molecular Ion (M⁺•) |

| [M - OCH₃]⁺ | 113 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 85 | Loss of the carbomethoxy group |

The presence of the molecular ion peak at m/z 144 confirms the molecular formula. The fragmentation pattern, particularly the loss of 31 and 59 mass units, strongly suggests the presence of a methoxy and a carbomethoxy group, respectively.

Infrared Spectroscopy: Identifying Functional Groups

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

An infrared beam is passed through the crystal, and the spectrum of the sample is recorded.

Data Interpretation:

The IR spectrum provides a quick and non-destructive method for identifying the key functional groups within the molecule.

| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1720-1700 | C=O stretch | Ester |

| ~1650 | C=C stretch | Alkene |

| ~1250-1000 | C-O stretch | Ester |

The strong absorption band in the region of 1720-1700 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of C-H stretches for aliphatic groups and a C=C stretch further supports the proposed dihydrothiophene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] We will utilize a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments to piece together the complete connectivity of this compound.

¹H NMR Spectroscopy: Probing the Proton Environments

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton.

Experimental Protocol:

-

Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Hypothetical ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.80 | t | 1H | H4 |

| 3.80 | s | 3H | OCH₃ |

| 3.75 | m | 2H | H2 |

| 3.60 | m | 2H | H5 |

Interpretation:

-

The singlet at 3.80 ppm integrating to 3H is characteristic of a methyl ester group.

-

The downfield signal at 6.80 ppm is indicative of a vinylic proton (H4), and its triplet multiplicity suggests coupling to the adjacent methylene group (H5).

-

The two multiplets around 3.75 and 3.60 ppm, each integrating to 2H, correspond to the two methylene groups (H2 and H5) in the dihydrothiophene ring.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used to acquire the ¹³C NMR spectrum.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | 165.0 | C | C=O | | 135.0 | C | C3 | | 130.0 | CH | C4 | | 52.0 | CH₃ | OCH₃ | | 35.0 | CH₂ | C2 | | 33.0 | CH₂ | C5 |

Interpretation:

-

The signal at 165.0 ppm is characteristic of an ester carbonyl carbon.

-

The peaks at 135.0 and 130.0 ppm are in the olefinic region, corresponding to C3 and C4.

-

The peak at 52.0 ppm is the methyl carbon of the ester group.

-

The two signals in the aliphatic region at 35.0 and 33.0 ppm are assigned to the two methylene carbons of the ring, C2 and C5.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[5]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[5]

Workflow for 2D NMR Analysis:

Caption: Workflow for Structure Elucidation using 2D NMR.

Key Expected 2D NMR Correlations:

-

COSY: A cross-peak between the proton at δ 6.80 (H4) and the multiplet at δ 3.60 (H5) would confirm their coupling.

-

HMBC:

-

A correlation between the methyl protons (δ 3.80) and the carbonyl carbon (δ 165.0) would confirm the ester group.

-

Correlations from the H4 proton (δ 6.80) to C2, C3, and C5 would firmly establish its position in the ring.

-

Correlations from the H2 protons (δ 3.75) to C3 and C4 would confirm the connectivity around the double bond.

-

Caption: Structure and Hypothetical NMR Data Summary.

Conclusion: A Unified Structural Assignment

By systematically integrating the data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, we can confidently elucidate the structure of this compound. The molecular weight is confirmed by MS, the key functional groups are identified by IR, and the precise atomic connectivity is mapped out by NMR. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, a critical step in the advancement of chemical and pharmaceutical research.

References

-

McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

- Vertex AI Search. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

Sources

Spectroscopic Characterization of Methyl 2,5-dihydrothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2,5-dihydrothiophene-3-carboxylate (CAS RN: 67488-46-4; Molecular Formula: C₆H₈O₂S) is a derivative of dihydrothiophene, a class of compounds recognized for their diverse applications.[2][3] The presence of a sulfur atom within the five-membered ring, a conjugated ester functionality, and stereochemical possibilities make its precise characterization essential. Spectroscopic analysis provides a non-destructive means to confirm the molecular structure, identify functional groups, and assess purity. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this target molecule.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The subsequent sections will detail the expected spectroscopic signatures arising from this arrangement of atoms.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| H2 | 3.5 - 3.8 | t | 2H | ~2-3 |

| H5 | 3.8 - 4.1 | t | 2H | ~2-3 |

| =CH | 6.8 - 7.2 | s | 1H | - |

| -OCH₃ | 3.7 - 3.9 | s | 3H | - |

Analysis of Predicted ¹H NMR Spectrum:

-

Methylene Protons (H2 and H5): The two methylene groups at positions 2 and 5 are expected to be diastereotopic and will likely appear as two distinct triplets in the range of 3.5-4.1 ppm. The triplet splitting pattern would arise from coupling to the adjacent methylene protons.

-

Olefinic Proton (=CH): A singlet in the downfield region (6.8-7.2 ppm) is anticipated for the vinyl proton at position 4. Its chemical shift is influenced by the electron-withdrawing ester group and the double bond.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around 3.7-3.9 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O | 165 - 175 |

| C3 | 140 - 150 |

| C4 | 125 - 135 |

| C2 | 30 - 40 |

| C5 | 35 - 45 |

| -OCH₃ | 50 - 55 |

Analysis of Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, expected in the 165-175 ppm region.

-

Olefinic Carbons (C3 and C4): The two sp² hybridized carbons of the double bond will appear in the 125-150 ppm range. C3, being attached to the ester group, will likely be further downfield than C4.

-

Methylene Carbons (C2 and C5): The two sp³ hybridized methylene carbons attached to the sulfur atom are expected to resonate in the upfield region of 30-45 ppm.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester will appear around 50-55 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1715 - 1735 | Strong |

| C=C (Olefinic) | Stretch | 1640 - 1680 | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-S | Stretch | 600 - 800 | Medium |

| =C-H | Stretch | 3000 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Analysis of Predicted IR Spectrum:

-

Carbonyl Stretch: A strong, sharp absorption band between 1715 and 1735 cm⁻¹ is the most characteristic signal and confirms the presence of the ester carbonyl group.

-

C=C Stretch: A medium intensity band in the 1640-1680 cm⁻¹ region is expected for the carbon-carbon double bond.

-

C-O Stretch: A strong band in the fingerprint region, between 1000 and 1300 cm⁻¹, will correspond to the C-O single bond stretching of the ester.

-

C-H Stretches: The spectrum will show C-H stretching vibrations for both sp² (=C-H) and sp³ (C-H) hybridized carbons, appearing just above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid (if applicable): A drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (as a KBr pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is 144.19 g/mol .[2] The mass spectrum, under electron ionization (EI), should show a molecular ion peak (M⁺) at m/z = 144.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) or the entire ester group (-COOCH₃, m/z = 59). The dihydrothiophene ring may also undergo fragmentation. A retro-Diels-Alder reaction is a characteristic fragmentation for some cyclic systems, which could lead to cleavage of the ring.[4]

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 85 | [M - COOCH₃]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can be used to separate the sample from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically result in a more prominent molecular ion peak with less fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Figure 3. General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is crucial for its unambiguous identification and quality control. This technical guide provides a foundational understanding of the expected spectroscopic data and the methodologies to acquire it. While experimental data is not widely public, the predicted values and interpretation strategies outlined herein offer a robust framework for researchers to characterize this and similar heterocyclic compounds, thereby facilitating their application in drug discovery and materials science.

References

Sources

An In-depth Technical Guide to Methyl 2,5-dihydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2,5-dihydrothiophene-3-carboxylate, a sulfur-containing heterocyclic compound, represents a versatile building block in modern organic synthesis. Its unique structural features, combining a partially saturated thiophene ring with a reactive ester functionality, make it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a practical and trustworthy resource for those working with or considering the use of this important chemical entity.

Physicochemical Properties and Structural Elucidation

This compound is a compound with the chemical formula C₆H₈O₂S.[1] It has a molecular weight of 144.19 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂S | [1] |

| Molecular Weight | 144.19 g/mol | [1] |

| CAS Number | 67488-46-4 | [1] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Structural Characteristics

The molecule consists of a five-membered dihydrothiophene ring, which contains one sulfur atom and a double bond between carbons 3 and 4. A methoxycarbonyl group (COOCH₃) is attached to the third carbon of the ring.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 3-carboxylated 2,5-dihydrothiophenes can be achieved through several synthetic routes. A prominent and efficient method involves the reaction of α-mercaptocarbonyl compounds with vinylphosphonates.[2][3] This approach offers good yields and a broad scope for creating substituted dihydrothiophenes.

Proposed Synthesis Workflow

A plausible synthesis of the title compound can be adapted from the general method described by McIntosh and Sieler.[2] This would involve the reaction of methyl thioglycolate with a suitable vinylphosphonate.

Figure 2: Proposed synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the work of McIntosh and Sieler for the synthesis of substituted 3-carboxylated 2,5-dihydrothiophenes.[2]

Materials:

-

Methyl thioglycolate

-

Dimethyl (2-methoxy-2-oxoethyl)phosphonate

-

Sodium methoxide

-

Anhydrous solvent (e.g., Toluene or THF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl (2-methoxy-2-oxoethyl)phosphonate in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the flask with stirring. The formation of the ylide is typically indicated by a color change.

-

Reaction with Thioglycolate: To the ylide solution, add methyl thioglycolate dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as the ylide intermediate is highly reactive towards water.

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermicity of the ylide formation and to prevent side reactions.

-

Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation of the thiolate intermediate.

-

Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily dictated by the interplay between the electron-rich sulfur atom, the carbon-carbon double bond, and the electron-withdrawing ester group.

Key Reactions:

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfone, this compound 1,1-dioxide, is a known compound.

-

Reduction/Hydrogenation: The double bond can be reduced to yield the corresponding tetrahydrothiophene derivative using catalytic hydrogenation (e.g., H₂/Pd-C).

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the reactivity is influenced by the sulfur atom and the ester group.

-

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, acting as a dienophile.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Figure 3: Key reactions of this compound.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in various fields of chemical research and development.

Pharmaceutical Synthesis

Agrochemicals

Similar to pharmaceuticals, the thiophene ring is a common feature in agrochemicals. Fungicides with thiophene rings have been developed, and intermediates like substituted thiophene carboxylates are crucial for their synthesis.[5][6] The dihydrothiophene structure allows for the introduction of various substituents, enabling the fine-tuning of the biological activity and physicochemical properties of potential new pesticides and herbicides.[7]

Material Science

Thiophene-based polymers are known for their conductive and semiconductive properties. While the fully aromatic polythiophenes are more common, dihydrothiophene derivatives can be used as monomers or precursors to modify the properties of these materials.[7] The ester functionality provides a handle for further polymerization or functionalization.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the expected spectral data can be reliably predicted based on its structure and data from closely related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | ~3.7 ppm (s, 3H), ~3.5-3.9 ppm (m, 4H), ~6.8 ppm (t, 1H) | -OCH₃ singlet, two CH₂ multiplets, vinylic proton triplet |

| ¹³C NMR | ~52 ppm, ~30-40 ppm (2 signals), ~125-135 ppm (2 signals), ~165 ppm | -OCH₃, two CH₂, two sp² carbons, C=O of ester |

| IR (cm⁻¹) | ~2950 (C-H), ~1710 (C=O, ester), ~1640 (C=C), ~1250 (C-O) | Aliphatic C-H, ester carbonyl, alkene C=C, ester C-O stretch |

| Mass Spec (m/z) | 144 (M⁺), fragments from loss of -OCH₃, -COOCH₃ | Molecular ion peak, characteristic fragmentation pattern |

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all laboratory chemicals. In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in pharmaceutical, agrochemical, and material science research. Its synthesis, based on established methodologies, is accessible, and its reactivity allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and developers with the knowledge needed to effectively utilize this compound in their work. As the demand for novel and complex molecules continues to grow, the importance of such fundamental building blocks will undoubtedly increase.

References

-

McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. [Link]

-

McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Science Publishing. [Link]

- Coppola, G. M., & Damon, R. E. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. U.S. Patent No. 6,037,478. Washington, DC: U.S.

-

Unknown Author. (n.d.). This compound. ChemAnalyst. [Link]

- Array BioPharma Inc. (2016). Compounds and compositions as protein kinase inhibitors. U.S. Patent No. 9,314,464 B2. Washington, DC: U.S.

-

McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110-113. [Link]

- Coppola, G. M., & Damon, R. E. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

Sources

- 1. Polyethoxylated castor oil products as anti-inflammatory agents - Patent US-5686488-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 5. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]

- 6. EP1023283B1 - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]

- 7. sisli.edu.tr [sisli.edu.tr]

"Methyl 2,5-dihydrothiophene-3-carboxylate solubility"

An In-depth Technical Guide to the Solubility of Methyl 2,5-dihydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 67488-46-4, is a heterocyclic compound of interest in various fields, including pharmaceutical development, agrochemicals, and the flavor and fragrance industry.[1] Its utility as a synthetic intermediate and a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[2] This guide provides a comprehensive technical overview of the solubility of this compound, combining theoretical predictions based on its molecular structure with detailed protocols for its empirical determination. As publicly available quantitative solubility data for this specific compound is limited, this guide emphasizes the principles and methods that empower researchers to ascertain its solubility in various solvent systems.[3]

Molecular Structure and Physicochemical Property Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₆H₈O₂S, Molecular Weight: 144.19 g/mol ) possesses several key features that dictate its interaction with different solvents.[4]

-

Dihydrothiophene Ring: This non-aromatic, sulfur-containing heterocyclic ring is a significant contributor to the molecule's overall non-polar character. The parent compound, thiophene, is known to be insoluble in water but soluble in many organic solvents.[5][6]

-

Methyl Ester Group (-COOCH₃): This functional group introduces polarity to the molecule. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, and the C=O and C-O bonds create a dipole moment. This allows for favorable interactions with polar solvents.

-

Alkene Double Bond and Methylene Groups: These features within the ring add to the hydrocarbon-like, non-polar nature of the molecule.

The interplay between the polar ester group and the largely non-polar dihydrothiophene ring suggests that this compound will exhibit a nuanced solubility profile, favoring organic solvents over aqueous media.

Caption: 2D structure of this compound.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The non-polar dihydrothiophene ring dominates the structure, limiting miscibility with water.[5] The methyl ester may allow for slight solubility in alcohols through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Soluble to Freely Soluble | The permanent dipole of the ester group can interact favorably with the strong dipoles of these solvents, leading to good solvation. |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Soluble to Freely Soluble | The non-polar character of the heterocyclic ring and hydrocarbon portions of the molecule will lead to favorable van der Waals interactions with non-polar solvents. Thiophene itself is soluble in these solvents.[6][7] |

Factors Influencing Solubility:

-

Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[8] This is a critical factor to control and report during experimental determination.

-

pH: The ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would degrade the compound rather than simply dissolve it. Therefore, solubility is best determined in neutral media.

-

Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a high-purity sample (>95%) for accurate determinations.[3]

Experimental Determination of Solubility

Given the absence of published quantitative data, an empirical approach is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials (e.g., 20 mg into 2 mL glass vials).

-

Add a precise volume of the selected solvent (e.g., 1.0 mL) to each vial. Solvents should span the range of polarities as outlined in Table 1.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A constant temperature is crucial for reproducibility.[8]

-

The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution has been formed.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solutes in volatile solvents):

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is fully removed, reweigh the vial. The mass of the residue is the amount of dissolved solute.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the filtered supernatant with a known volume of solvent.

-

Analyze the diluted sample by HPLC and determine the concentration against the calibration curve. This method is highly accurate and requires less material.

-

-

-

Calculation:

-

Express the solubility in desired units, such as mg/mL or g/100 mL.

-

For the gravimetric method: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant taken in mL).

-

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded systematically.

Table 2: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) | USP Classification |

| Water | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

-

USP Classification based on parts of solvent required for 1 part of solute: Very soluble (<1), Freely soluble (1-10), Soluble (10-30), Sparingly soluble (30-100), Slightly soluble (100-1000), Very slightly soluble (1000-10,000), Insoluble (>10,000).

Practical Considerations and Safety

-

Solvent Selection for Synthesis: The predicted high solubility in aprotic and non-polar organic solvents makes them suitable candidates for reaction media.

-

Purification: The differential solubility between hot and cold solvents can be exploited for recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot would be an ideal choice.

-

Formulation: In drug development, if aqueous solubility is required, formulation strategies such as co-solvents or solubilizing agents may be necessary.

-

Safety: According to available safety data, this compound should be handled with standard laboratory precautions. It is advised to wear protective gloves, clothing, and eye protection. It is incompatible with strong oxidizing agents.[3] All handling should be performed in a well-ventilated area.

Conclusion

References

-

Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

Vandavasi, V. K., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 5-Methylthiophene-2-carboxaldehyde. Retrieved from [Link]

-

Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: Methyl 3-amino-5-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Bouillot, B., Teychené, S., & Biscans, B. (2015). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Journal of Pharmaceutical and Biomedical Analysis, 115, 139-150. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Dick, A. G., & Seton, H. C. (2016). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 116(17), 10584-10619. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Generic Website. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dihydrothiophene. Retrieved from [Link]

Sources

- 1. sisli.edu.tr [sisli.edu.tr]

- 2. nbinno.com [nbinno.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Methyl 2,5-dihydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydrothiophene-3-carboxylate, a sulfur-containing heterocyclic compound, has emerged as a valuable scaffold in organic synthesis and medicinal chemistry. Its unique structural features and reactivity have positioned it as a key intermediate in the development of novel therapeutic agents, agrochemicals, and advanced materials. This in-depth technical guide provides a comprehensive historical account of its discovery, tracing the evolution of its synthesis from foundational methodologies to more refined approaches. We will delve into the seminal work that first described its preparation, analyze the underlying reaction mechanisms, and present detailed experimental protocols. This guide aims to equip researchers with a thorough understanding of the origins and chemical logic behind the synthesis of this important molecule, fostering further innovation in its application.

Introduction: The Significance of the Dihydrothiophene Core

The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, has been a cornerstone of medicinal chemistry since its discovery in 1882 by Viktor Meyer as a contaminant in benzene. The bioisosteric relationship between the thiophene and benzene rings allows for the modulation of physicochemical and pharmacological properties of drug candidates, often leading to enhanced potency and improved pharmacokinetic profiles.

While fully aromatic thiophenes have been extensively studied, their partially saturated counterparts, the dihydrothiophenes, offer a distinct set of advantages. The 2,5-dihydrothiophene scaffold, in particular, introduces a degree of conformational flexibility while retaining key electronic features of the sulfur heteroatom and the double bond. The introduction of a carboxylate group at the 3-position further enhances the synthetic utility of this core, providing a handle for a wide array of chemical transformations. This compound thus represents a synthetically versatile building block with significant potential in the construction of complex molecular architectures.

The Dawn of a New Synthetic Strategy: The McIntosh and Sieler Synthesis (1978)

While the broader history of thiophene synthesis dates back to the late 19th century, the specific discovery of this compound is more recent. A pivotal moment in the history of this compound came in 1978 with the work of John M. McIntosh and Robert A. Sieler at the University of Windsor. Their publication in the Canadian Journal of Chemistry, titled "Synthesis of 3-carboxylated 2,5-dihydrothiophenes," detailed a novel and efficient methodology for the preparation of this class of compounds.[1][2][3]

This seminal work introduced a strategy based on the reaction of vinylphosphonates with α-mercaptocarbonyl compounds, affording substituted 3-carbomethoxy-2,5-dihydrothiophenes in excellent yields.[1][3] This approach represented a significant advancement, providing a reliable and versatile route to a previously less accessible class of heterocycles.

The Underlying Chemical Logic: A Michael-Wittig Annulation

The synthetic route developed by McIntosh and Sieler is a classic example of a tandem Michael addition-intramolecular Wittig reaction, often referred to as a Michael-Wittig annulation. The causality behind their experimental choices lies in the complementary reactivity of the two key starting materials.

-

The Vinylphosphonate: The vinylphosphonate, specifically a carbomethoxy-substituted variant, serves as the Michael acceptor. The electron-withdrawing nature of both the phosphonate and the ester groups activates the double bond for nucleophilic attack.

-

The α-Mercaptocarbonyl Compound: This reactant provides both the nucleophilic thiol group for the initial Michael addition and the carbonyl group for the subsequent intramolecular Wittig reaction.

The sequence of events, as proposed and demonstrated by McIntosh and Sieler, is outlined below.

Figure 1: Conceptual workflow of the Michael-Wittig annulation for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from McIntosh and Sieler, 1978)

The following protocol is a representation of the general method described by McIntosh and Sieler for the synthesis of 3-carbomethoxy-2,5-dihydrothiophenes.[1]

Materials:

-

Appropriate α-mercaptoaldehyde or α-mercaptoketone

-

Methyl (diethylphosphono)acrylate (or other suitable carbomethoxy vinylphosphonate)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of the α-mercaptocarbonyl compound in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

An equimolar amount of sodium hydride is carefully added portion-wise to the stirred solution at 0 °C. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the sodium thiolate.

-

A solution of the carbomethoxy vinylphosphonate in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The reaction is quenched by the careful addition of water.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography on silica gel to afford the pure this compound derivative.

Trustworthiness of the Protocol: This protocol incorporates self-validating steps. The cessation of hydrogen evolution upon addition of sodium hydride confirms the formation of the reactive thiolate. The progress of the reaction can be reliably monitored by TLC, ensuring that the reaction is allowed to proceed to completion. The standard aqueous workup and purification procedures ensure the isolation of a well-characterized final product.

Physicochemical Properties and Spectroscopic Characterization

The successful synthesis of this compound is confirmed through the analysis of its physicochemical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₆H₈O₂S |

| Molecular Weight | 144.19 g/mol |

| CAS Number | 67488-46-4 |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~218 °C at 760 mmHg |

| Melting Point | 34-38 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characteristic, showing signals for the methyl ester protons (singlet, ~3.7 ppm), the methylene protons at the 2- and 5-positions (multiplets, in the range of 3.5-4.0 ppm), and the vinylic proton at the 4-position (triplet or multiplet, ~6.0-6.5 ppm).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the ester carbonyl carbon (~165 ppm), the olefinic carbons (~120-140 ppm), the methylene carbons adjacent to the sulfur atom (~30-40 ppm), and the methyl ester carbon (~52 ppm).

-

IR (Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (~1710-1730 cm⁻¹), a C=C stretching vibration (~1640 cm⁻¹), and C-S stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 144, along with characteristic fragmentation patterns.

Evolution of Synthetic Methodologies and Broader Context

While the McIntosh and Sieler synthesis remains a landmark, subsequent research has expanded the toolbox for constructing dihydrothiophene rings. These methods often aim to improve stereoselectivity, functional group tolerance, and overall efficiency.

Figure 2: Evolution of synthetic strategies for thiophenes and dihydrothiophenes.

The work on the stereochemistry of the formation of 3-carboxylated 2,5-dihydrothiophenes, also by McIntosh's group in 1987, further solidified the understanding of this reaction and its outcomes.[4] This subsequent study highlighted that the reaction can lead to stereoisomeric mixtures and that the stereochemical outcome is influenced by the steric bulk of the substituents on the starting materials.

Applications and Future Outlook

This compound and its derivatives are valuable intermediates in several areas:

-

Drug Discovery: The dihydrothiophene core is present in a number of biologically active molecules. The ester functionality provides a convenient point for elaboration into amides, carboxylic acids, and other functional groups commonly found in pharmaceuticals.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.

-

Flavor and Fragrance Industry: Certain thiophene derivatives are known for their distinct aromas, and this compound can be a precursor to new flavoring and fragrance agents.

-

Material Science: The sulfur atom and the potential for polymerization make dihydrothiophenes interesting monomers for the synthesis of sulfur-containing polymers with unique optical and electronic properties.

The historical development of the synthesis of this compound showcases the power of strategic synthetic design. The foundational work of McIntosh and Sieler provided a robust and elegant solution to the construction of this versatile heterocyclic system. As the demand for novel and complex molecules grows, a deep understanding of the discovery and history of such fundamental building blocks will continue to be essential for driving innovation in chemical synthesis and its diverse applications.

References

-

McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231. [Link]

-

McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Science Publishing. [Link]

-

McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110–113. [Link]

-

McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Sci-Hub. [Link]

-

McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Sci-Hub. [Link]

Sources

A Senior Application Scientist's Guide to Methyl 2,5-dihydrothiophene-3-carboxylate: Synthesis, Reactivity, and Strategic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Heterocyclic Building Block

Methyl 2,5-dihydrothiophene-3-carboxylate, also known as methyl 3-thiolene-3-carboxylate, is a partially saturated, sulfur-containing five-membered heterocycle that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] Its unique structure, featuring a vinyl sulfide moiety conjugated to a carboxylate group, offers a rich landscape of chemical reactivity. This guide provides an in-depth exploration of its synthesis, key transformations, and strategic applications, particularly emphasizing its role as a precursor to complex molecular architectures relevant to medicinal chemistry and materials science. Unlike its aromatic counterpart, thiophene, the 2,5-dihydrothiophene ring system possesses reduced aromaticity, rendering it more susceptible to a variety of chemical transformations, including cycloaddition and oxidation reactions.[3] This reactivity profile makes it a valuable synthon for drug development and the creation of novel materials.[4][5][6]

I. Synthesis: The McIntosh Annulation Strategy

The most robust and widely applicable synthesis of 3-carboxylated 2,5-dihydrothiophenes is the annulation reaction between α-mercaptocarbonyl compounds and vinylphosphonates, a method pioneered by McIntosh and Sieler.[1][7] This approach is lauded for its high yields and operational simplicity.[1]

Mechanistic Rationale

The causality behind this powerful transformation lies in a sequential Michael-Wittig reaction. The process is initiated by the base-mediated deprotonation of the α-mercaptocarbonyl compound to form a thiolate. This nucleophilic thiolate then undergoes a Michael addition to the electron-deficient alkene of the vinylphosphonate. The resulting intermediate, a phosphorane ylide, is perfectly poised for an intramolecular Wittig reaction, where the enolate attacks the phosphonium salt to form the five-membered dihydrothiophene ring and triphenylphosphine oxide as a byproduct.[8] The stereochemical outcome of this reaction can be influenced by the steric bulk of the substituents, with a general preference for the formation of cis-2,5-disubstituted products when substituents are small.[9][10]

Detailed Experimental Protocol: Synthesis of Methyl 2-methyl-2,5-dihydrothiophene-3-carboxylate

This protocol is adapted from the general method described by McIntosh and Sieler for the synthesis of substituted 3-carbomethoxy-2,5-dihydrothiophenes.[1]

Materials:

-

Methyl (diethylphosphono)acrylate (Vinylphosphonate 11a from the reference)

-

2-Mercaptopropanal (α-mercaptocarbonyl compound)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Neutral Alumina (Activity Grade I) for chromatography

-

Petroleum Ether and Diethyl Ether for chromatography

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-mercaptopropanal (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane (0.1 M concentration relative to the mercaptan).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of methyl (diethylphosphono)acrylate (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow oil.

-

Purify the crude oil by column chromatography on neutral alumina, eluting with a mixture of petroleum ether and diethyl ether (e.g., 1:1 v/v) to afford the pure Methyl 2-methyl-2,5-dihydrothiophene-3-carboxylate.

Self-Validation: The purity and identity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The expected ¹H NMR would show characteristic signals for the olefinic proton, the protons on the saturated carbons of the ring, the methyl ester, and the C2-methyl group.

Synthesis Workflow

Caption: McIntosh annulation for dihydrothiophene synthesis.

II. Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound stems from its predictable reactivity at three key sites: the sulfur atom, the double bond, and the ester functionality.

Oxidation of the Sulfur Atom

The sulfur atom can be readily oxidized to the corresponding sulfoxide and, more commonly, to the sulfone (1,1-dioxide). This transformation is pivotal as it significantly enhances the molecule's utility in cycloaddition reactions.[9]

-

Rationale: Oxidation with agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide converts the electron-rich sulfide into an electron-poor sulfone.[11] This electronic shift disrupts the residual aromatic character of the ring and activates the double bond as a potent diene component for Diels-Alder reactions.[3] The resulting sulfone, this compound 1,1-dioxide, is a stable, crystalline solid.[12]

Diels-Alder Cycloaddition Reactions

The sulfone derivative is an excellent diene for [4+2] cycloaddition reactions with a range of dienophiles. This reaction provides a powerful method for constructing complex bicyclic and polycyclic systems.

-

Causality: The reaction proceeds via a concerted mechanism, forming a six-membered ring.[13] Following cycloaddition, the resulting bicyclic sulfone can be subjected to thermolysis, which extrudes sulfur dioxide (SO₂) in a cheletropic elimination to generate a new cyclohexadiene derivative.[9] This "cycloaddition-elimination" sequence is a cornerstone of its synthetic utility, allowing the dihydrothiophene to act as a "butadiene equivalent." The stereochemistry of the dienophile is retained in the product.[13]

Caption: Key transformations of the dihydrothiophene scaffold.

III. Applications in Drug Discovery and Complex Molecule Synthesis

The structural motifs accessible from this compound are highly relevant to the field of drug discovery. Thiophene-containing molecules are recognized as "privileged pharmacophores" and are present in numerous FDA-approved drugs.[8][13]

Case Study: Precursor to Biotin (Vitamin B7)

One of the most notable applications of the dihydrothiophene core is in the stereospecific synthesis of (+)-biotin.[14] Various synthetic routes to biotin utilize a functionalized thiolactone intermediate, which can be conceptually derived from dihydrothiophene precursors.[4][15] The construction of the fused ring system of biotin often involves reactions that build upon the dihydrothiophene template, where the stereocenters can be set with high control.[4] The synthesis of biotin showcases the power of this scaffold to serve as a chiral building block for biologically crucial molecules.[14][16]

IV. Spectroscopic and Physical Properties

Accurate characterization is essential for validating experimental outcomes. Below is a summary of expected and reported data for the title compound and its key derivative.

| Compound | Molecular Formula | Molecular Weight | Physical State | Key ¹³C NMR Signals (Expected) | Key ¹H NMR Signals (Expected) |

| This compound[2] | C₆H₈O₂S | 144.19 | Liquid | ~165 ppm (C=O), ~130-140 ppm (olefinic C), ~52 ppm (OCH₃), ~30-40 ppm (saturated ring CH₂) | ~6.5-7.0 ppm (olefinic H), ~3.7 ppm (s, 3H, OCH₃), ~3.0-3.5 ppm (m, 4H, ring CH₂) |